molecular formula C7H11ClO4S B2442625 Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate CAS No. 1375471-65-0

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate

Cat. No.: B2442625
CAS No.: 1375471-65-0
M. Wt: 226.67
InChI Key: XKJRXBCSVFYXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate is an organic compound with the molecular formula C7H11ClO4S. It is a cyclopropyl derivative with a chlorosulfonyl functional group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate can be synthesized through a multi-step process. One common method involves the reaction of cyclopropylmethyl bromide with sodium sulfite to form cyclopropylmethyl sulfonate. This intermediate is then reacted with thionyl chloride to introduce the chlorosulfonyl group, followed by esterification with methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonyl chlorides or sulfonic esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Substitution: Formation of sulfonamides or sulfonic esters.

    Reduction: Formation of sulfonamides or sulfonic acids.

    Oxidation: Formation of sulfonyl chlorides or sulfonic esters.

Scientific Research Applications

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The cyclopropyl ring provides structural rigidity, influencing the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(chlorosulfonyl)acetate
  • Ethyl 2-(chlorosulfonyl)acetate
  • Methyl 2-(chlorosulfonyl)propanoate

Uniqueness

Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds that require specific structural features.

Properties

IUPAC Name

methyl 2-[1-(chlorosulfonylmethyl)cyclopropyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJRXBCSVFYXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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